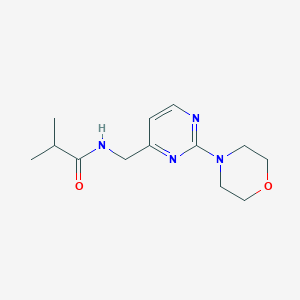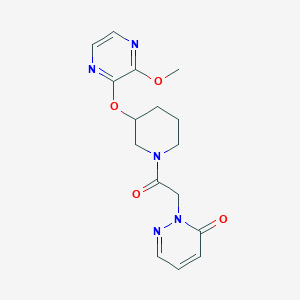
2-(2-(3-((3-メトキシピラジン-2-イル)オキシ)ピペリジン-1-イル)-2-オキソエチル)ピリダジン-3(2H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex chemical compound that has been the subject of various scientific studies due to its unique structure and potential applications in various fields. The compound consists of multiple functional groups, including methoxypyrazine and piperidine, which contribute to its diverse chemical properties.
科学的研究の応用
2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has a broad range of scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves:
The reaction of 3-methoxypyrazine with a piperidine derivative in the presence of an appropriate base to form an intermediate.
Subsequent coupling of this intermediate with a pyridazinone derivative under controlled conditions.
Industrial Production Methods
Industrial production often employs optimized reaction conditions to maximize yield and purity. This involves:
The use of high-purity starting materials.
Strict control of reaction temperature and pressure.
Advanced purification techniques, such as chromatography and recrystallization, to isolate the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound is prone to substitution reactions, particularly at the methoxypyrazine group, which can be targeted by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Halides, amines, or other nucleophilic species.
Major Products Formed
The specific products formed depend on the reaction conditions and the reagents used. Oxidation typically leads to the formation of carbonyl or carboxyl derivatives, while reduction can yield alcohols or amines.
作用機序
The compound exerts its effects through interactions with various molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and other biomolecules.
Pathways Involved: : Inhibition of specific enzyme activities, modulation of receptor functions, and interaction with nucleic acids.
類似化合物との比較
Similar Compounds
2-(2-(3-((3-methylpyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
2-(2-(3-((3-ethoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
2-(2-(3-((3-propoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Uniqueness
2-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one stands out due to its specific methoxypyrazine group, which imparts unique chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
特性
IUPAC Name |
2-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-24-15-16(18-8-7-17-15)25-12-4-3-9-20(10-12)14(23)11-21-13(22)5-2-6-19-21/h2,5-8,12H,3-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKGIXCUIDZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B2548477.png)
![Methyl 4-[(6-chloropyridin-3-yl)methoxy]benzoate](/img/structure/B2548479.png)
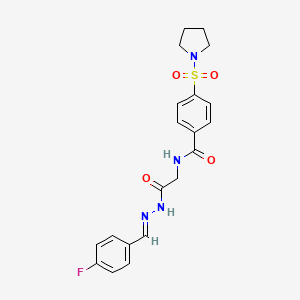
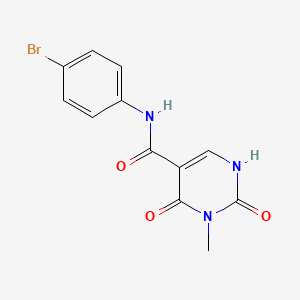
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2548485.png)
![N-[(2-CHLOROPHENYL)METHYL]-4-(1-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)BUTANAMIDE](/img/structure/B2548486.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2548488.png)
![N-(4-methoxyphenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2548491.png)
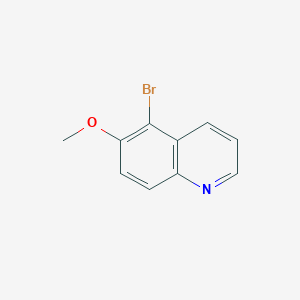
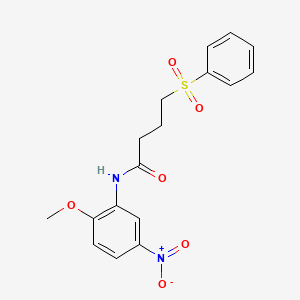
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2548495.png)
![4-acetyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2548496.png)

